2-[(E)-tert-Butyldiazenyl]octan-2-ol
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Overview
Description
2-[(E)-tert-Butyldiazenyl]octan-2-ol is an organic compound with the molecular formula C12H26N2O It is a secondary alcohol with a diazenyl group attached to the octan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-tert-Butyldiazenyl]octan-2-ol typically involves the reaction of octan-2-ol with tert-butyl diazene under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the diazenyl group. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to ensure efficient production. Quality control measures are implemented to monitor the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
2-[(E)-tert-Butyldiazenyl]octan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
2-[(E)-tert-Butyldiazenyl]octan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(E)-tert-Butyldiazenyl]octan-2-ol involves its interaction with molecular targets, such as enzymes and receptors. The diazenyl group can undergo redox reactions, leading to the formation of reactive intermediates that can modulate biological pathways. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, altering their function and activity.
Comparison with Similar Compounds
Similar Compounds
2-Octanol: A secondary alcohol with a similar backbone but lacking the diazenyl group.
tert-Butyl alcohol: Contains a tert-butyl group but lacks the octan-2-ol structure.
Diazenyl derivatives: Compounds with similar diazenyl groups but different alkyl backbones.
Uniqueness
2-[(E)-tert-Butyldiazenyl]octan-2-ol is unique due to the presence of both the diazenyl group and the octan-2-ol backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
57910-44-8 |
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Molecular Formula |
C12H26N2O |
Molecular Weight |
214.35 g/mol |
IUPAC Name |
2-(tert-butyldiazenyl)octan-2-ol |
InChI |
InChI=1S/C12H26N2O/c1-6-7-8-9-10-12(5,15)14-13-11(2,3)4/h15H,6-10H2,1-5H3 |
InChI Key |
BOYWMFNLQJRHCB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)(N=NC(C)(C)C)O |
Origin of Product |
United States |
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